molecular formula C9H19N3O B11777463 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide

Cat. No.: B11777463
M. Wt: 185.27 g/mol
InChI Key: ZSSHUSDJMLHHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dimethylamino group and a carboxamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with dimethylamine and a suitable carboxylating agent under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpiperidine-4-carboxamide
  • N-Methylpiperidine-4-carboxamide
  • 3-Dimethylaminopropylamine

Uniqueness

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

3-(dimethylamino)-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C9H19N3O/c1-10-9(13)7-4-5-11-6-8(7)12(2)3/h7-8,11H,4-6H2,1-3H3,(H,10,13)

InChI Key

ZSSHUSDJMLHHEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCNCC1N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.